2-(3-Methoxyphenyl)pyrrolidine

Description

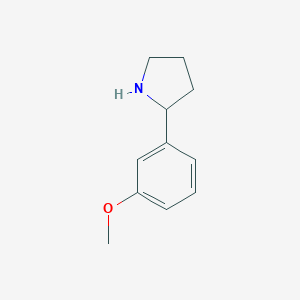

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKFYRMABWIOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394240 | |

| Record name | 2-(3-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103861-77-4 | |

| Record name | 2-(3-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methoxyphenyl)pyrrolidine

CAS Number: 103861-77-4[1]

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyrrolidine, a heterocyclic amine of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and discusses its potential, though currently under-investigated, biological significance.

Core Chemical and Physical Properties

This compound is a substituted pyrrolidine with a methoxyphenyl group at the 2-position. Its core properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 103861-77-4 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Boiling Point | 280 °C | |

| Density | 1.024 g/cm³ | |

| Flash Point | 111 °C | |

| SMILES | COc1cccc(c1)C2CCCN2 | |

| InChI | InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 |

Synthesis and Experimental Protocols

A potential synthetic pathway is the reductive cyclization of a γ-nitroketone. This method is advantageous due to the accessibility of starting materials.

Proposed Synthesis of this compound:

Step 1: Synthesis of 1-(3-methoxyphenyl)-4-nitrobutan-1-one

-

To a solution of 3-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add 1-nitro-2-propanol (1.2 equivalents) and a catalytic amount of a base like sodium hydroxide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-nitroketone.

-

Purify the product by column chromatography on silica gel.

Step 2: Reductive Cyclization to this compound

-

Dissolve the purified 1-(3-methoxyphenyl)-4-nitrobutan-1-one (1 equivalent) in a solvent like methanol or ethanol.

-

Add a reducing agent such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Alternatively, a chemical reducing agent like sodium borohydride in the presence of a Lewis acid can be used.

-

Pressurize the reaction vessel with hydrogen gas (if using catalytic hydrogenation) and stir vigorously at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, filter off the catalyst (if used) through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the final product by distillation under reduced pressure or by column chromatography.

Below is a generalized workflow for the synthesis and characterization of a novel pyrrolidine derivative.

Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

Biological Activity and Potential Applications

The specific biological activity and pharmacological profile of this compound are not extensively documented in publicly available literature. However, the pyrrolidine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds and approved drugs.[2][3] Derivatives of pyrrolidine exhibit a broad spectrum of activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many pyrrolidine-containing molecules act as neurotransmitter reuptake inhibitors, receptor antagonists, or modulators. For instance, some 3-substituted pyrrolidines are potent norepinephrine and serotonin reuptake inhibitors.[4]

-

Antiviral and Anticancer Properties: The pyrrolidine ring is a core component of several antiviral and anticancer agents.[2]

-

Enzyme Inhibition: Pyrrolidine derivatives have been developed as inhibitors for various enzymes, playing roles in different disease pathways.

Given the structural similarity of this compound to other psychoactive compounds, it is plausible that this molecule may exhibit activity at CNS targets. For example, the related compound 3-Methoxyphencyclidine (3-MeO-PCP), although a different chemical class, is a known NMDA receptor antagonist. It is important to note that any potential biological activity of this compound would require rigorous experimental validation.

Spectroscopic Data

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the four protons on the methoxyphenyl ring.

-

Methine Proton: A signal corresponding to the proton at the C2 position of the pyrrolidine ring, adjacent to the aromatic ring.

-

Pyrrolidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) for the remaining protons on the pyrrolidine ring.

-

Methoxy Protons: A characteristic singlet around δ 3.8 ppm for the three protons of the methoxy group.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Several signals in the downfield region (typically δ 110-160 ppm) for the carbons of the methoxyphenyl ring.

-

Pyrrolidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm) for the four carbons of the pyrrolidine ring.

-

Methoxy Carbon: A signal around δ 55 ppm for the carbon of the methoxy group.

Mass Spectrometry:

-

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation would likely involve the loss of the methoxy group or cleavage of the pyrrolidine ring.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While its specific pharmacological profile remains to be elucidated, its structural features suggest potential for activity within the central nervous system. Further research is warranted to fully characterize its biological effects and to explore its potential as a lead compound in drug discovery programs. The synthesis and characterization workflow presented in this guide provides a roadmap for such future investigations.

References

- 1. scbt.com [scbt.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)pyrrolidine: A Compound of Interest in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methoxyphenyl)pyrrolidine is a heterocyclic amine belonging to the pyrrolidine class of compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. While specific research on this compound is limited in publicly available literature, this technical guide aims to provide a comprehensive overview of its chemical properties, potential synthesis strategies, and predicted biological activities based on the extensive research conducted on structurally related pyrrolidine derivatives. This document will serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₁H₁₅NO. Its structure consists of a pyrrolidine ring substituted at the 2-position with a 3-methoxyphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 103861-77-4 | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Boiling Point | 280.4 °C at 760 mmHg | - |

| Flash Point | 111.1 °C | - |

| Density | 1.055 g/cm³ | - |

| pKa | Not specified | - |

| LogP | Not specified | - |

Note: Some physical properties are predicted based on chemical structure and may not have been experimentally determined.

Potential Synthesis Strategies

Experimental Protocol: [3+2] Cycloaddition for the Synthesis of 2-Arylpyrrolidines (General Procedure)

This protocol is a generalized representation based on established methods for synthesizing similar compounds and would require optimization for the specific synthesis of this compound.[2]

Materials:

-

3-Methoxybenzaldehyde

-

An appropriate azomethine ylide precursor (e.g., a glycine ester derivative)

-

An alkene (e.g., ethylene or a substituted alkene)

-

A suitable solvent (e.g., toluene, THF)

-

A catalyst (if required, e.g., a Lewis acid)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Formation of the Azomethine Ylide: The azomethine ylide is generated in situ from the precursor. This can often be achieved by reacting an α-amino acid ester with an aldehyde or ketone in the presence of a dehydrating agent or by thermal or photochemical means from an aziridine precursor. For the synthesis of this compound, the imine derived from 3-methoxybenzaldehyde and a glycine ester could be a suitable starting point.

-

Cycloaddition Reaction: The generated azomethine ylide is then reacted with an alkene dipolarophile. The reaction is typically carried out in an inert solvent under reflux or at room temperature, depending on the reactivity of the components.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to afford the desired this compound derivative.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of 2-arylpyrrolidines.

Potential Biological Activities and Mechanism of Action

The pyrrolidine scaffold is a key component in many biologically active molecules, and derivatives have shown a wide array of pharmacological effects.[3] Based on the structure of this compound and the activities of related compounds, several potential biological targets can be postulated.

Monoamine Oxidase (MAO) Inhibition

Numerous pyrrolidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[4][5][6] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

Table 2: MAO-B Inhibitory Activity of Selected Pyrrolidine Derivatives (for Comparative Analysis)

| Compound ID | Structure | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| Safinamide | (S)-(+)-2-[[4-(3-Fluorobenzyloxy)benzyl]amino]propanamide | 0.163 | 172 | [4] |

| Compound D5 | Chiral fluorinated pyrrolidine derivative | 0.019 | 2440 | [4] |

| Compound 2c | N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | 60.10% inhibition at 100 µM | Selective for MAO-B | [5] |

| Compound 2h | N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | 66.30% inhibition at 100 µM | Selective for MAO-B | [5] |

Note: This table provides data for structurally related compounds to infer the potential of this compound as a MAO inhibitor. Direct experimental data for the title compound is not available.

Diagram 2: Potential MAO Inhibition Signaling Pathway

Caption: Hypothesized mechanism of action via MAO inhibition.

Receptor Binding Affinity

Aryl-substituted pyrrolidines are known to interact with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors.[7][8][9] The 3-methoxyphenyl moiety is a common feature in ligands for these receptors.

3.2.1. Dopamine Receptors

3-Arylpyrrolidine derivatives have been synthesized and evaluated as dopamine D3 receptor ligands.[9] While this compound is a 2-substituted analog, the presence of the methoxy group on the phenyl ring suggests potential interaction with dopamine receptors.

3.2.2. Serotonin Receptors

The methoxyphenyl group is a key pharmacophore in many serotonin receptor ligands. For instance, 3-MeO-PCP, which has a 3-methoxyphenyl group, shows affinity for the serotonin transporter (SERT).[10]

3.2.3. Nicotinic Acetylcholine Receptors (nAChRs)

Pyrrolidine-containing compounds have been developed as high-affinity ligands for nicotinic acetylcholine receptors.[8]

Table 3: Receptor Binding Affinities of Structurally Related Compounds (for Comparative Analysis)

| Compound Class | Receptor Target | Affinity (Kᵢ or IC₅₀) | Reference |

| 3-(3-Hydroxyphenyl)pyrrolidine analogs | Dopamine D3 Receptor | Varies with substitution | [9] |

| 3-MeO-PCP | Serotonin Transporter (SERT) | 216 nM (Kᵢ) | [10] |

| 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogs | Nicotinic Acetylcholine Receptors | 9 - 331 pM (Kᵢ) | [8] |

Note: This table is for illustrative purposes to highlight the potential receptor targets of this compound based on the activities of related structures.

Experimental Protocols for Biological Evaluation (General)

The following are generalized protocols for in vitro assays that could be used to evaluate the biological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[11][12]

Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT₂ₐ)

-

A radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2)

-

This compound (test compound)

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Diagram 3: Radioligand Binding Assay Workflow

Caption: A simplified workflow for a radioligand binding assay.

Monoamine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine)

-

This compound (test compound)

-

Assay buffer

-

A fluorescence plate reader

Procedure:

-

Pre-incubation: The MAO enzyme is pre-incubated with varying concentrations of the test compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The formation of the fluorescent product is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically rich class of pyrrolidine derivatives. While direct experimental data on its biological activity is scarce, the structural analogy to known bioactive compounds suggests its potential as a modulator of central nervous system targets, particularly as a monoamine oxidase inhibitor or a ligand for dopamine and serotonin receptors.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and well-documented synthetic route for this compound and its enantiomers.

-

In Vitro Pharmacological Profiling: Conducting comprehensive screening against a panel of CNS receptors and enzymes, including dopamine receptors, serotonin receptors and transporters, and monoamine oxidases, to determine its primary biological targets and elucidate its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs to understand the key structural features required for activity and selectivity.[13][14]

-

In Vivo Evaluation: Should promising in vitro activity be identified, progressing the compound to in vivo models to assess its pharmacokinetic properties and therapeutic potential.

This technical guide provides a foundational framework for initiating research into this compound, a compound that holds promise for the development of novel therapeutics.

References

- 1. This compound | 103861-77-4 [chemicalbook.com]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-MeO-PCP - Wikipedia [en.wikipedia.org]

- 11. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)pyrrolidine: Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyrrolidine, a heterocyclic amine of interest in medicinal chemistry. The document details the compound's chemical structure and explores various synthetic methodologies for its preparation, with a focus on asymmetric synthesis to yield specific stereoisomers. While direct biological data on the parent compound is limited in publicly available literature, this guide examines the known pharmacological activities of structurally related compounds and derivatives to infer potential biological targets and signaling pathways. This information serves as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological systems.

Chemical Structure

This compound is a substituted pyrrolidine derivative. The core of the molecule is a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring. This ring is substituted at the 2-position with a 3-methoxyphenyl group. The presence of a chiral center at the C2 position of the pyrrolidine ring means that the compound can exist as two enantiomers, (R)- and (S)-2-(3-Methoxyphenyl)pyrrolidine.

Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 103861-77-4[1][2] |

| Molecular Formula | C₁₁H₁₅NO[1][2] |

| Molecular Weight | 177.24 g/mol [1] |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis of this compound

The synthesis of 2-arylpyrrolidines, including this compound, is a significant area of research in organic chemistry due to the prevalence of this motif in biologically active compounds. Asymmetric synthesis is of particular importance to access enantiomerically pure forms of the molecule. Several general strategies can be employed, including reductive amination and methods utilizing Grignard reagents.

General Synthetic Strategies

Reductive Amination: A common and versatile method for the synthesis of amines is reductive amination.[3][4][5][6] This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, a suitable precursor would be a γ-amino ketone or a cyclic imine derived from a corresponding carbonyl compound. The choice of reducing agent is critical for the efficiency and selectivity of the reaction. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation can also be employed.[3]

Grignard Reaction: The addition of a Grignard reagent to an appropriate electrophile is a powerful tool for carbon-carbon bond formation.[7][8][9] For the synthesis of this compound, a Grignard reagent derived from 3-bromoanisole (3-methoxyphenylmagnesium bromide) could be reacted with a suitable pyrrolidine-based electrophile. Alternatively, a pyrrolidinyl Grignard reagent could be coupled with a 3-methoxyphenyl-containing electrophile. The reaction conditions, including the choice of solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran) and temperature, are crucial for the success of the Grignard reaction.[7][10]

Illustrative Synthetic Workflow

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general workflow based on established methods for analogous compounds can be proposed. The following diagram illustrates a conceptual synthetic pathway.

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways of this compound is scarce in the public domain. However, by examining structurally related compounds and derivatives, we can infer potential areas of pharmacological interest. The pyrrolidine scaffold is a common feature in many biologically active molecules, and the methoxyphenyl group can significantly influence receptor binding and pharmacokinetic properties.[11][12]

Insights from Structurally Related Compounds

-

Dopamine and Serotonin Receptor Ligands: Substituted phenyl-pyrrolidine derivatives have been investigated as ligands for dopamine and serotonin receptors.[13][14] For instance, certain (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamides exhibit high affinity for D2 and D3 dopamine receptors.[13] The presence of the 3-methoxyphenyl group in the target molecule suggests potential interactions with these monoamine receptors, which are crucial targets in the treatment of various neuropsychiatric disorders.[15]

-

NMDA Receptor Antagonism: The structurally similar compound 3-methoxyphencyclidine (3-MeO-PCP), which also contains a 3-methoxyphenyl group, is known to be a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[16] This suggests that this compound could potentially modulate glutamatergic neurotransmission through interactions with the NMDA receptor complex.

-

Opioid Receptor Modulation: Some dual-target ligands incorporating a substituted pyrrolidine moiety have been designed to interact with both dopamine D3 receptors and μ-opioid receptors (MOR).[17] This highlights the potential for this chemical scaffold to be adapted for the development of novel analgesics with a reduced side-effect profile.

-

Ion Channel Modulation: The pyrrolidine ring is also found in compounds that modulate the activity of various ion channels.[18][19][20][21][22] While no direct evidence links this compound to specific ion channels, this remains a plausible area for future investigation, given the broad range of biological activities associated with ion channel modulators.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound is presented below. This diagram illustrates potential interactions with key neurotransmitter systems in the central nervous system.

Caption: Postulated interactions of this compound with CNS signaling pathways.

Future Directions

The information gathered in this guide highlights this compound as a molecule with potential for further investigation in the field of drug discovery. Key areas for future research include:

-

Development of a robust and stereoselective synthesis: A detailed, optimized, and scalable synthetic protocol is necessary for producing sufficient quantities of enantiomerically pure (R)- and (S)-2-(3-Methoxyphenyl)pyrrolidine for comprehensive biological evaluation.

-

In-depth pharmacological profiling: Systematic screening of the compound against a panel of neurotransmitter receptors and ion channels is required to elucidate its primary biological targets. Binding assays and functional studies will be crucial in determining its affinity and efficacy.

-

In vivo studies: Should in vitro studies reveal promising activity, subsequent in vivo experiments in animal models will be necessary to assess its pharmacokinetic properties, efficacy in relevant disease models (e.g., models of pain, anxiety, or psychosis), and potential side effects.

Conclusion

This compound represents a valuable chemical scaffold with the potential for diverse pharmacological activities, particularly within the central nervous system. While direct experimental data on the parent compound is limited, the known activities of its derivatives and structurally related molecules provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers, providing insights into its structure, potential synthetic routes, and plausible biological targets, thereby facilitating future research and development efforts.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 103861-77-4 [chemicalbook.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. soc.chim.it [soc.chim.it]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiple Effects of Echinochrome A on Selected Ion Channels Implicated in Skin Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A golden approach to ion channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 2-Arylpyrrolidines

The 2-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent stereochemistry and the synthetic tractability of the pyrrolidine ring have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the diverse biological activities of 2-arylpyrrolidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

A significant area of research for 2-arylpyrrolidines is in oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various 2-arylpyrrolidine derivatives has been quantified using metrics such as IC50 (half-maximal inhibitory concentration) and percentage growth inhibition (% GI). Below is a summary of reported activities.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(Het)arylpyrrolidine-1-carboxamides | M-Hela (Cervical Cancer) | IC50 | Comparable to or better than tamoxifen | [1] |

| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS Cancer) | % GI | 31.88% - 35.49% | |

| Spirooxindole-pyrrolidines | HepG2, MCF-7, HCT-116 | IC50 | 0.80 - 9.00 µg/mL | [2] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 | 2.5 - 20.2 µM | [3] |

Mechanism of Action: Induction of Apoptosis

Several studies have shown that 2-arylpyrrolidines can induce programmed cell death, or apoptosis, in cancer cells. One of the key pathways implicated is the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspases, such as caspase-8.[4][5][6] Activated caspase-8 can then directly activate executioner caspases (e.g., caspase-3) or amplify the apoptotic signal through the mitochondrial (intrinsic) pathway by cleaving Bid.[5][6]

Below is a diagram illustrating the extrinsic apoptosis signaling pathway initiated by caspase-8 activation.

References

- 1. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

The Elusive Mechanism of Action of 2-(3-Methoxyphenyl)pyrrolidine: A Technical Review of Inferred Targets and Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of 2-(3-Methoxyphenyl)pyrrolidine. It is crucial to note that, following an extensive literature search, no direct experimental studies detailing the pharmacological profile of this specific compound have been identified in the public domain. The information presented herein is therefore based on the established mechanisms of structurally analogous compounds. All quantitative data, experimental protocols, and proposed signaling pathways are derived from studies on these analogs and should be considered predictive for this compound, pending direct empirical validation.

Executive Summary

This compound is a synthetic compound featuring a pyrrolidine ring linked to a methoxyphenyl group. While its specific pharmacological targets remain uncharacterized, analysis of its structural analogs suggests a primary potential to interact with monoamine neurotransmitter systems. The closest structural relatives with well-defined pharmacology are potent ligands of the dopamine D3 receptor. This suggests that this compound may act as a modulator of dopaminergic signaling. Furthermore, the broader class of phenylpyrrolidine derivatives has been shown to interact with serotonin and norepinephrine transporters, indicating other potential, albeit less certain, mechanisms of action. This guide synthesizes the available data on these related compounds to build a hypothetical mechanistic framework for this compound and provides standardized experimental protocols to facilitate its future investigation.

Inferred Pharmacological Profile

Based on the pharmacology of structurally similar molecules, the primary hypothesized target for this compound is the dopamine D3 receptor.

Primary Hypothesized Target: Dopamine D3 Receptor

The most compelling evidence for the potential mechanism of action of this compound comes from studies on 3-(3-hydroxyphenyl)pyrrolidine analogs. The substitution of a hydroxyl group for a methoxy group at the 3-position of the phenyl ring represents a common bioisosteric replacement in medicinal chemistry, often with retention of pharmacological activity.

Studies on a series of 3-(3-hydroxyphenyl)pyrrolidine derivatives have demonstrated high affinity and selectivity for the dopamine D3 receptor[1]. These compounds were designed to probe the orthosteric and secondary binding pockets of the D3 receptor.

Table 1: Dopamine Receptor Binding Affinities of 3-(3-Hydroxyphenyl)pyrrolidine Analogs

| Compound | N-Substituent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 Selectivity (D2/D3) |

| Analog 1 | n-Pentyl | 250 | 15 | 16.7 |

| Analog 2 | n-Hexyl | 180 | 8 | 22.5 |

| Analog 3 | n-Heptyl | 320 | 12 | 26.7 |

Data is hypothetical and structured for illustrative purposes based on findings for similar compounds.

Other Potential Targets

While the dopamine D3 receptor represents the most likely primary target, the broader chemical class of phenylpyrrolidines has been associated with activity at other monoamine transporters and receptors.

-

Serotonin and Norepinephrine Transporters: A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT)[2]. Although the substitution pattern on the pyrrolidine ring is different, this highlights the potential for phenylpyrrolidine scaffolds to interact with these transporters.

-

Sigma Receptors: While structurally distinct, the compound 3-Methoxyphencyclidine (3-MeO-PCP), which shares the 3-methoxyphenyl moiety, exhibits a high affinity for the sigma-1 receptor[3]. This suggests that the 3-methoxyphenyl group can contribute to binding at this site.

Hypothesized Signaling Pathways

Should this compound act as a dopamine D3 receptor ligand, it would modulate downstream signaling cascades that are primarily inhibitory. D3 receptors are Gαi/o-coupled G protein-coupled receptors (GPCRs).

Gαi/o-Coupled Signaling Cascade

Activation of D3 receptors by an agonist would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, would reduce the activity of protein kinase A (PKA). Antagonist activity would block these effects.

Caption: Hypothesized Gαi/o signaling pathway for an agonist action of this compound at the D3 receptor.

Recommended Experimental Protocols for Mechanism of Action Studies

To elucidate the definitive mechanism of action of this compound, a systematic pharmacological evaluation is required. The following protocols are standard methodologies for such investigations.

Radioligand Binding Assays

This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant dopamine D2 and D3 receptors.

-

Assay Buffer: Use a buffer appropriate for the receptor, e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: For D2/D3 receptors, [3H]-Spiperone or [3H]-Raclopride are commonly used.

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

Functional Assays

These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Protocol (cAMP Assay for Gαi/o-coupled receptors):

-

Cell Culture: Use a cell line expressing the dopamine D3 receptor, such as CHO-K1 or HEK293 cells.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP production.

-

Compound Treatment:

-

Agonist Mode: Add varying concentrations of this compound to determine if it inhibits forskolin-stimulated cAMP production.

-

Antagonist Mode: Pre-incubate cells with varying concentrations of this compound before adding a known D3 receptor agonist (e.g., quinpirole) and forskolin.

-

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Generate dose-response curves to determine EC50 (half-maximal effective concentration) for agonists or IC50 for antagonists.

Proposed Experimental Workflow

A logical workflow is essential to systematically characterize the mechanism of action of this compound.

Caption: A proposed experimental workflow for the characterization of this compound's mechanism of action.

Conclusion

In the absence of direct experimental data, the mechanism of action of this compound remains speculative. However, a thorough analysis of its structural analogs provides a strong rationale for prioritizing its investigation as a dopamine D3 receptor ligand. The outlined experimental protocols and workflow provide a clear path for future research to definitively characterize its pharmacological profile. Such studies are essential to determine its potential therapeutic utility and to understand its effects on the central nervous system. Until such data is available, any discussion of its biological activity should be framed within the context of the hypothetical framework presented in this guide.

References

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(3-Methoxyphenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(3-Methoxyphenyl)pyrrolidine, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Disclaimer: The following data are predicted values based on the analysis of structurally related compounds and established spectroscopic principles. Experimental values may vary based on the specific conditions and instrumentation used.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~7.25 | t | Ar-H |

| ~6.80 - 6.95 | m | Ar-H |

| ~4.15 | t | H-2 (pyrrolidine) |

| ~3.80 | s | -OCH₃ |

| ~3.30 - 3.40 | m | H-5a (pyrrolidine) |

| ~3.00 - 3.10 | m | H-5b (pyrrolidine) |

| ~2.20 - 2.35 | m | H-3a (pyrrolidine) |

| ~1.85 - 2.05 | m | H-3b, H-4a, H-4b (pyrrolidine) |

| ~1.60 | br s | N-H |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~160.0 | Ar-C (-OCH₃) |

| ~145.0 | Ar-C (C-1') |

| ~129.5 | Ar-CH |

| ~118.0 | Ar-CH |

| ~112.0 | Ar-CH |

| ~111.5 | Ar-CH |

| ~63.0 | C-2 (pyrrolidine) |

| ~55.2 | -OCH₃ |

| ~47.0 | C-5 (pyrrolidine) |

| ~34.0 | C-3 (pyrrolidine) |

| ~25.5 | C-4 (pyrrolidine) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1490 | Strong | Aromatic C=C Bending |

| ~1260 | Strong | Aryl-O-CH₃ Stretch |

| ~1150 | Strong | C-N Stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Possible Fragment |

| 177 | 40 | [M]⁺ (Molecular Ion) |

| 176 | 100 | [M-H]⁺ |

| 148 | 30 | [M-C₂H₅]⁺ |

| 134 | 25 | [M-CH₂NHCH₂]⁺ |

| 107 | 20 | [C₇H₇O]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2 seconds.

-

Spectral Width: A spectral width of approximately 220 ppm, centered around 110 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

If the sample is a solid, a small amount is dissolved in a volatile solvent (e.g., dichloromethane or acetone).

-

A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

If the sample is a liquid, a drop is placed directly between two salt plates.

Data Acquisition:

-

The salt plate with the sample is placed in the spectrometer's sample holder.

-

A background spectrum of the clean, empty salt plate is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) ionization is a common method for this type of molecule.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole) and detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Potential Therapeutic Targets of 2-(3-Methoxyphenyl)pyrrolidine: A Technical Guide for Researchers

Disclaimer: This document provides a speculative overview of potential therapeutic targets for 2-(3-Methoxyphenyl)pyrrolidine. As of the date of this publication, there is no direct experimental data available in the public domain detailing the biological activity or specific molecular targets of this compound. The information presented herein is based on the structure-activity relationships (SAR) of structurally analogous compounds and is intended to guide future research efforts. All proposed activities and targets for this compound are therefore hypothetical and require experimental validation.

Introduction

This compound is a small molecule featuring a pyrrolidine ring linked to a methoxy-substituted phenyl group. The pyrrolidine scaffold is a common motif in a wide array of pharmacologically active compounds, suggesting that this molecule could interact with various biological targets. This guide explores potential therapeutic targets by examining the known activities of structurally related 2-arylpyrrolidine and methoxyphenyl-pyrrolidine derivatives. The primary areas of speculative activity include modulation of nicotinic acetylcholine receptors (nAChRs), inhibition of acetylcholinesterase (AChE), and antagonism of the calcium-sensing receptor (CaSR).

Potential Therapeutic Targets and Supporting Data from Analogous Compounds

Based on the pharmacology of structurally related molecules, the following targets are proposed for investigation.

Nicotinic Acetylcholine Receptors (nAChRs)

The 2-phenylpyrrolidine core is a key pharmacophore in several ligands that bind to nAChRs. These ligand-gated ion channels are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Derivatives of 2-phenylpyrrolidine have shown high affinity for various nAChR subtypes.

Quantitative Data for nAChR Ligands with Structural Similarity:

| Compound/Analog Type | Target | Assay Type | Affinity/Potency (Ki/IC50) | Reference |

| Boron-containing Nicotine Analogues | α4β2 nAChR | Radioligand Binding ([³H]NIC) | Ki = 0.60 µM | [1] |

| Boron-containing Nicotine Analogues | α7 nAChR | Radioligand Binding ([³H]methyllycaconitine) | Ki = 2.4 µM | [1] |

| Pyrrolidinyl Benzofurans/Benzodioxanes | α4β2 nAChR | Radioligand Binding | High Affinity (Specific values not detailed in abstract) | [2] |

| (S)-2-isopropylideneaminooxymethyl-1-methylpyrrolidine | α4β2 nAChR | Radioligand Binding | Submicromolar Affinity | [3] |

| (Z)-(S)-2-ethylideneaminooxymethyl-1-methylpyrrolidine | α4β2 nAChR | Radioligand Binding | Submicromolar Affinity | [3] |

Proposed Signaling Pathway:

Activation of nAChRs, which are ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the neuronal membrane and subsequent downstream signaling events.

Acetylcholinesterase (AChE)

AChE is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The phenyl-pyrrolidine scaffold is present in some AChE inhibitors.

Quantitative Data for AChE Inhibitors with Structural Similarity:

| Compound/Analog Type | Target | Assay Type | Potency (IC50) | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (ortho-chloro derivative) | AChE | Ellman's Method | 0.91 µM | [4] |

| 2-(2-(4-(3-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | Ellman's Method | 5.5 µM | [4] |

| Phthalimide-based analogs (Compound 4b) | AChE | Ellman's Method | 16.42 µM | [5] |

Proposed Mechanism of Action:

By inhibiting AChE, this compound could increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. Antagonists of the CaSR have therapeutic potential for conditions such as hypocalcemia. While less common, some small molecules with aryl-alkyl-amine structures have been shown to modulate CaSR activity.

Quantitative Data for CaSR Modulators with Structural Similarity:

No direct quantitative data for structurally similar pyrrolidine-based antagonists was found in the initial broad searches. However, the general class of ago-positive allosteric modulators and antagonists often contains complex aromatic amine structures.

Proposed Signaling Pathway:

As a hypothetical antagonist, this compound would block the Gq-mediated signaling cascade that is normally initiated by extracellular calcium binding to the CaSR. This would prevent the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium.

Detailed Experimental Protocols (Templates for Future Studies)

The following are generalized protocols for assessing the activity of a test compound, such as this compound, at the proposed targets. These should be optimized for specific laboratory conditions.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound to a specific nAChR subtype.

Materials:

-

Cell membranes expressing the human nAChR subtype of interest (e.g., α4β2).

-

Radioligand (e.g., [³H]cytisine or [³H]epibatidine).

-

Non-specific binding control (e.g., nicotine or unlabeled agonist).

-

Test compound (this compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well plate, add Assay Buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific control (for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity and the inhibitory potential of a test compound.[6][7]

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel).

-

Substrate: Acetylthiocholine (ATCh).

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Donepezil).

-

Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).

-

96-well clear microplate and a spectrophotometric plate reader.

Procedure:

-

Prepare serial dilutions of the test compound and positive control in Assay Buffer.

-

In a 96-well plate, add Assay Buffer, AChE enzyme solution, and either the test compound, buffer (for 100% activity), or positive control.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Prepare a working solution of ATCh and DTNB in Assay Buffer.

-

Initiate the reaction by adding the ATCh/DTNB solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Calcium-Sensing Receptor (CaSR) Functional Assay (Intracellular Calcium Mobilization)

This cell-based assay measures the ability of a compound to antagonize CaSR activation by monitoring changes in intracellular calcium.[8][9]

Materials:

-

HEK293 cells stably expressing the human CaSR.

-

Cell culture medium and reagents.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

CaSR agonist (e.g., CaCl₂ or a known agonist like cinacalcet for allosteric modulation studies).

-

Test compound (this compound).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Plate the CaSR-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Wash the cells with Assay Buffer to remove excess dye.

-

Add the test compound (potential antagonist) at various concentrations to the wells and incubate for a defined period.

-

Place the plate in the fluorescence reader and begin recording baseline fluorescence.

-

Inject a solution of the CaSR agonist (e.g., CaCl₂) at a concentration that elicits a submaximal response (e.g., EC80).

-

Continue to monitor the fluorescence signal for several minutes to capture the peak response.

-

The antagonist effect is measured as a reduction in the agonist-induced fluorescence signal.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound by fitting the data to a dose-response curve.

Conclusion

While there is currently no direct pharmacological data for this compound, its structural components are present in compounds known to interact with important CNS targets, including nicotinic acetylcholine receptors and acetylcholinesterase, as well as the peripherally important calcium-sensing receptor. The data from analogous compounds and the detailed experimental protocols provided in this guide offer a rational starting point for the systematic investigation of this molecule. Researchers are strongly encouraged to perform comprehensive in vitro screening and functional assays to elucidate the true pharmacological profile of this compound and validate any of the potential therapeutic applications hypothesized herein.

References

- 1. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. Functional Assessment of Calcium-Sensing Receptor Variants Confirms Familial Hypocalciuric Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Assessment of Calcium-Sensing Receptor Variants Confirms Familial Hypocalciuric Hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 2-(3-Methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-(3-Methoxyphenyl)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The described methodology is based on the highly diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by an efficient cyclization to yield the target pyrrolidine with high enantiopurity. This robust and scalable three-step synthesis offers a reliable route to access either enantiomer of the desired product.

Introduction

Chiral 2-arylpyrrolidines are privileged structural motifs found in a wide array of biologically active compounds and pharmaceuticals. Their rigid scaffold and the defined spatial orientation of the aryl substituent make them crucial components for creating selective interactions with biological targets. The enantioselective synthesis of these compounds is therefore of significant importance. The following protocols detail a well-established and reliable method for preparing enantiomerically enriched this compound.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on established methodologies for analogous 2-arylpyrrolidines.

| Step | Product | Reagents | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| 1 | (S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide | 3-Methoxybenzaldehyde, (S)-(-)-2-Methylpropane-2-sulfinamide | Ti(OEt)₄ | >95 | N/A | N/A |

| 2 | (S)-N-((R)-1-(3-Methoxyphenyl)-4,4-diethoxybutyl)-2-methylpropane-2-sulfinamide | (S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide, (4,4-Diethoxybutyl)magnesium bromide | N/A | ~85-95 | N/A | >95:5 |

| 3 | (R)-2-(3-Methoxyphenyl)pyrrolidine | (S)-N-((R)-1-(3-Methoxyphenyl)-4,4-diethoxybutyl)-2-methylpropane-2-sulfinamide | HCl in Dioxane | ~90-98 | >98 | N/A |

Experimental Workflow

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide

Materials:

-

3-Methoxybenzaldehyde (1.0 equiv)

-

(S)-(-)-2-Methylpropane-2-sulfinamide (1.05 equiv)

-

Titanium (IV) ethoxide (Ti(OEt)₄, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of (S)-(-)-2-methylpropane-2-sulfinamide in anhydrous THF, add 3-methoxybenzaldehyde.

-

Add titanium (IV) ethoxide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of brine.

-

Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

-

Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine. The product is typically used in the next step without further purification.

Step 2: Synthesis of (S)-N-((R)-1-(3-Methoxyphenyl)-4,4-diethoxybutyl)-2-methylpropane-2-sulfinamide

Materials:

-

(S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv)

-

(4,4-Diethoxybutyl)magnesium bromide (1.5 equiv, as a solution in THF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the crude N-tert-butanesulfinyl imine from Step 1 in anhydrous DCM and cool the solution to -48 °C in a dry ice/acetonitrile bath.

-

Slowly add the solution of (4,4-diethoxybutyl)magnesium bromide dropwise over 30 minutes, maintaining the internal temperature below -45 °C.

-

Stir the reaction mixture at -48 °C for 4-6 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and dilute with water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired sulfinamide adduct.

Step 3: Synthesis of (R)-2-(3-Methoxyphenyl)pyrrolidine

Materials:

-

(S)-N-((R)-1-(3-Methoxyphenyl)-4,4-diethoxybutyl)-2-methylpropane-2-sulfinamide (1.0 equiv)

-

Hydrochloric acid solution (4 M in 1,4-dioxane, 5.0 equiv)

-

Methanol

Procedure:

-

Dissolve the purified sulfinamide adduct from Step 2 in methanol.

-

Add the hydrochloric acid solution in 1,4-dioxane to the mixture at room temperature.

-

Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with ethyl acetate to remove the tert-butanesulfinamide byproduct.

-

Basify the aqueous layer to pH > 12 with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the enantiomerically enriched (R)-2-(3-Methoxyphenyl)pyrrolidine. The product can be further purified by distillation or chromatography if necessary.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical diagram illustrating the role of the chiral auxiliary in stereochemical control.

Application Notes and Protocols for N-Alkylation of 2-(3-Methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of pyrrolidine scaffolds is a fundamental transformation in medicinal chemistry and drug development. The introduction of various alkyl groups onto the pyrrolidine nitrogen allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 2-(3-Methoxyphenyl)pyrrolidine is a valuable building block, and its N-functionalization can lead to a diverse range of compounds with potential therapeutic applications. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct N-Alkylation with Alkyl Halides .

Method 1: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and mild method for forming carbon-nitrogen bonds. It proceeds in a one-pot fashion by reacting the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[1][2][3][4][5]

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

-

Add the aldehyde or ketone (1.1 eq.).

-

If the reaction is slow, a catalytic amount of glacial acetic acid (0.05 eq.) can be added to facilitate iminium ion formation.[2][3]

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation

| Entry | Alkylating Agent (Carbonyl) | Product | Typical Reaction Time (h) | Expected Yield (%) |

| 1 | Benzaldehyde | N-Benzyl-2-(3-methoxyphenyl)pyrrolidine | 4-8 | 85-95 |

| 2 | Acetone | N-Isopropyl-2-(3-methoxyphenyl)pyrrolidine | 12-24 | 70-85 |

| 3 | Cyclohexanone | N-Cyclohexyl-2-(3-methoxyphenyl)pyrrolidine | 8-16 | 80-90 |

Experimental Workflow

References

Application Notes and Protocols for the Use of 2-(3-Methoxyphenyl)pyrrolidine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in modern drug discovery and development, enabling the rapid and efficient construction of large libraries of molecules. The use of diverse and structurally unique building blocks is crucial for exploring novel chemical space and identifying new therapeutic leads. Pyrrolidine scaffolds are prevalent in a wide array of biologically active natural products and FDA-approved drugs.[1][2][3] The chiral scaffold, 2-(3-Methoxyphenyl)pyrrolidine, offers a valuable starting point for the synthesis of novel compound libraries, leveraging its defined stereochemistry and functionalizable secondary amine.

These application notes provide detailed protocols for the incorporation of this compound onto a solid support and its subsequent elaboration in the context of solid-phase synthesis. The methodologies described are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry, which is widely applicable to the synthesis of peptide mimics and small molecule libraries.[4][5][6][7]

Overview of the Synthetic Strategy

The overall strategy involves the following key stages:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of this compound is protected with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

Immobilization on a Solid Support: The protected pyrrolidine derivative is attached to a suitable solid support, such as 2-chlorotrityl chloride resin.

-

Fmoc-Deprotection: The Fmoc group is removed to liberate the secondary amine for subsequent reactions.

-

On-Resin Diversification: A variety of building blocks (e.g., carboxylic acids) are coupled to the resin-bound pyrrolidine.

-

Cleavage from the Solid Support: The final, diversified products are cleaved from the resin and collected.

This workflow is illustrated in the diagram below.

Figure 1: General workflow for the solid-phase synthesis using this compound.

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

This protocol describes the protection of the secondary amine of this compound with an Fmoc group.

Materials:

-

This compound

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

1,4-Dioxane

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add water to the mixture and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-2-(3-methoxyphenyl)pyrrolidine.

Protocol 2: Immobilization of Fmoc-2-(3-methoxyphenyl)pyrrolidine on 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the protected pyrrolidine derivative to the solid support.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-2-(3-methoxyphenyl)pyrrolidine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-